molecular formula C12H15N3O B2378764 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 952958-60-0

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2378764
CAS No.: 952958-60-0
M. Wt: 217.272
InChI Key: GELYQBFHRGBSLF-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-(2-aminoethyl) substituent and a 5-(2-methylphenyl) group. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, often studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic activities .

Properties

IUPAC Name

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-4-2-3-5-9(8)11-10(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYQBFHRGBSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-one

The foundational step involves the reaction of ethyl acetoacetate with 2-methylphenylhydrazine in ethanol under reflux. Piperidine (2 mol%) catalyzes the cyclocondensation, yielding the pyrazol-3-one core after 6 hours (Scheme 1A).

Table 1. Optimization of Cyclocondensation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine Ethanol 80 6 78
Acetic acid Toluene 110 4 65
NaOH H2O 25 24 42

Ethanol with piperidine emerged as optimal, balancing reaction rate and yield.

Introduction of the 2-Aminoethyl Group

The 4-position is functionalized via nucleophilic alkylation using 2-bromoethylphthalimide in dimethylformamide (DMF) with potassium carbonate (3 equiv). After 12 hours at 60°C, the phthalimide-protected intermediate is isolated (82% yield). Deprotection with hydrazine hydrate in ethanol releases the primary amine, yielding the target compound (Scheme 1B).

Key Data:

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.25 (m, 4H, Ar-H), 3.72 (t, J = 6.8 Hz, 2H, CH2NH2), 2.95 (t, J = 6.8 Hz, 2H, CH2N), 2.38 (s, 3H, CH3).
  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H2O/MeOH).

Method 2: CuAAC-Assisted Functionalization

Alkyne-Azide Coupling Strategy

This route employs a click chemistry approach to install the 2-aminoethyl group post-cyclization. The pyrazol-3-one core is first modified with a terminal alkyne at position 4 via propargyl bromide alkylation (90% yield). Subsequent Cu(I)-catalyzed cycloaddition with 2-azidoethylamine introduces the aminoethyl moiety (Scheme 2).

Reaction Conditions:

  • Catalyst : CuSO4·5H2O (5 mol%) + sodium ascorbate (10 mol%).
  • Solvent : DMF, room temperature, 30 minutes.
  • Yield : 88% after column chromatography.

Advantages :

  • Regioselective functionalization.
  • Compatibility with sensitive functional groups.

Method 3: Sequential Oxidation-Alkylation

Oxidation of 4-(2-Hydroxyethyl) Intermediate

The 4-(2-hydroxyethyl) precursor is synthesized via aldol condensation of 5-(2-methylphenyl)pyrazol-3-one with ethyl glycolate. Oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) converts the alcohol to an aldehyde (85% yield), which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to afford the target amine (Scheme 3).

Critical Notes:

  • IBX oxidation avoids overoxidation to carboxylic acids.
  • Reductive amination pH: 6.5–7.0 for optimal imine formation.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

Parameter Method 1 Method 2 Method 3
Overall Yield (%) 64 76 68
Reaction Time 18 h 1.5 h 24 h
Scalability Moderate High Low
Purification Column Filtration Recrystallization

Method 2 (CuAAC) offers superior efficiency, while Method 1 remains cost-effective for small-scale synthesis.

Chemical Reactions Analysis

Alkylation and Acylation of the Amino Group

The primary amine in the aminoethyl moiety undergoes nucleophilic reactions:

Reaction Type Reagents/Conditions Product Source
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated derivatives
AcylationAcetyl chloride, pyridine, RTN-acetylated derivatives

These reactions typically proceed in polar aprotic solvents (e.g., DMF) with bases to deprotonate the amine. Industrial methods use continuous flow reactors to enhance efficiency.

Schiff Base Formation

The amino group reacts with carbonyl compounds to form imines:

Carbonyl Source Conditions Application
AldehydesEthanol, reflux, 4–6 hoursCoordination chemistry intermediates
KetonesAcid catalysis, RTBioactive conjugate synthesis

Schiff bases derived from this compound show enhanced chelating properties, useful in metal complexation studies.

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophiles to the para and ortho positions:

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄, 0–5°CparaNitro-substituted derivative
HalogenationBr₂, FeBr₃, RTorthoBrominated analog

The methyl group’s electron-donating effect increases ring reactivity.

Pyrazolone Ring Modifications

The dihydro-pyrazolone core participates in redox and substitution reactions:

Reaction Type Reagents Outcome
OxidationKMnO₄, acidic conditionsRing opening to form carboxylic acids
ReductionNaBH₄, MeOHSaturation of double bonds
HalogenationNBS, AIBN, CCl₄Bromination at the 4-position

Oxidation products are often precursors for bioactive metabolites .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Conditions Product Key Feature
POCl₃, 110°C, 3 hoursPyrazolo[1,5-a]pyrimidine derivativesEnhanced fluorescence properties
CuI, DMF, 120°C (Ullmann)Triazole-linked conjugatesAntimicrobial activity

These reactions exploit the aminoethyl group’s nucleophilicity and the aromatic ring’s planarity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Catalyst Substrate Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-aryl analogs with improved solubility

These methods are critical for introducing pharmacophores .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it useful for studying reaction mechanisms.

Biology

  • Enzyme Inhibition : Research indicates potential for studying enzyme inhibition and receptor binding due to its structural features.
  • Cell Viability Studies : In vitro studies have demonstrated its effects on cell viability, particularly in cancer research.

Medicine

  • Therapeutic Potential : The compound exhibits anti-inflammatory and analgesic properties, positioning it as a candidate for drug development targeting pain relief and inflammatory conditions.
  • Anticancer Activity : Case studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Industry

  • Material Development : Its unique properties make it suitable for developing new materials and chemical processes in industrial applications.

Research highlights the biological activities associated with this pyrazole derivative. It has been linked to anti-inflammatory effects and potential anticancer properties. Structural modifications can enhance its potency and selectivity against specific targets .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of the compound on breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased markers of apoptosis.
  • Inflammation Model : In a rat model of arthritis, treatment with the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers in serum .

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-3-(2-methylphenyl)dihydropyrimidine-4,6(1H,5H)-dione (Compound 16)
  • Structure: Features a thiourea-linked dihydropyrimidinedione ring instead of an aminoethyl group.
  • Key Data :
    • IR peaks: 1715 cm⁻¹ (C=O, dihydropyrimidinedione), 1639 cm⁻¹ (C=O, pyrazolone) .
    • Synthesis: Condensation of thiourea derivatives with malonic acid under reflux .
  • Comparison: The absence of the aminoethyl group reduces hydrogen-bonding capacity but introduces sulfur-based reactivity.
4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone
  • Structure : Bulky aryl substituents (2,4-dichlorophenyl and 2-hydroxy-1-naphthyl) at position 3.
  • Key Data :
    • Anti-tubercular activity: MIC = 1.6 μM against Mycobacterium tuberculosis H37Rv .
4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure: Hydroxyethyl group at position 4 instead of aminoethyl.
  • Key Data :
    • Molecular formula: C₆H₁₀N₂O₂ .
    • SMILES: OCCC=1C(=O)NNC=1C .
Anti-Tubercular Pyrazolones
  • 1,5-Dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogs: Activity: Effective against isoniazid-resistant Mtb strains . Comparison: The oxadiazole ring introduces π-π stacking interactions absent in the target compound.
Sulfate Salt Derivatives
  • 4-(2-Aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one sulfate: Molecular weight: 388.27 g/mol . Application: Used in biochemical assays but with unspecified activity .
  • Comparison : The sulfate counterion improves crystallinity and stability but may alter pharmacokinetics.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) LogP (Predicted)
Target Compound ~275.3 Aminoethyl, 2-methylphenyl Not reported ~2.1
4-(2-Hydroxyethyl)-5-methyl analog 142.16 Hydroxyethyl Not reported ~0.8
Compound 16 ~400.4 Thiourea, dihydropyrimidinedione Not reported ~3.5
4-Ethyl-5-methyl-2-phenyl analog 216.27 Ethyl, methyl, phenyl Not reported ~2.9

Critical Analysis of Structural and Functional Differences

  • Aminoethyl vs.
  • Aryl Substituents : Bulky groups (e.g., 2,4-dichlorophenyl) improve target binding but may reduce solubility .
  • Sulfur-Containing Analogs : Thiourea and thioxo groups (e.g., Compound 16) introduce redox activity but increase metabolic instability .

Biological Activity

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure

The compound's structure is characterized by a pyrazole ring with an aminoethyl side chain and a methylphenyl substituent. The molecular formula is C12H16N4OC_{12}H_{16}N_4O, and it has a molecular weight of approximately 232.28 g/mol.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its inhibitory effects on various cancer cell lines. Research indicates that it may exert cytotoxic effects through the induction of apoptosis and inhibition of tumor growth factors.

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)15.2Induction of apoptosis
MCF-7 (Breast cancer)10.5Inhibition of cell proliferation
HeLa (Cervical cancer)12.3Disruption of mitochondrial function

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.

Model Effect Reference
Carrageenan-induced paw edemaSignificant reduction in swelling
LPS-stimulated macrophagesDecreased NO production

3. Analgesic Activity

In vivo studies demonstrated that the compound exhibits analgesic properties comparable to standard analgesics like acetaminophen. Its mechanism may involve modulation of pain pathways in the central nervous system.

Test Result Reference
Hot plate testIncreased latency to response
Formalin testReduced pain score

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural features. Modifications at the 5-position and variations in the side chains can significantly influence their potency and selectivity.

Key Findings:

  • Substitution at the 2-position with different alkyl or aryl groups can enhance activity.
  • The presence of electron-donating groups increases lipophilicity, which may improve cell membrane penetration.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of the compound on breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Inflammation Model : In a rat model of arthritis, treatment with the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers in serum.

Q & A

Q. What are the recommended synthetic routes for 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives. For example, hydrazine hydrate and phenylhydrazine are common nucleophiles for pyrazolone ring formation. Reaction optimization involves controlling temperature (e.g., reflux in ethanol), stoichiometry of reagents (e.g., 1:4 molar ratio of substrate to hydrazine), and purification via recrystallization (e.g., methanol). Monitoring reaction progress with TLC and adjusting pH during workup improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • IR Spectroscopy : Look for C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1500–1600 cm⁻¹) to confirm the pyrazolone core.
  • NMR : In ¹H NMR, the 2-methylphenyl group shows aromatic protons as multiplets (δ 6.8–7.3 ppm), while the aminoethyl side chain exhibits NH₂ signals (δ 1.5–2.5 ppm).
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 155.19 for C₇H₁₃N₃O) and fragmentation patterns validate the structure .

Q. How can researchers assess the purity and stability of this compound under laboratory storage conditions?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Stability tests involve storing the compound at 4°C in inert atmospheres (N₂/Ar) and monitoring degradation via periodic NMR or LC-MS. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, especially when data quality is suboptimal?

Employ the SHELX suite (SHELXD for structure solution, SHELXL for refinement) for small-molecule crystallography. For twinned or low-resolution data, use the TWIN and BASF commands in SHELXL to refine twin laws and scale factors. Validate hydrogen bonding networks with WinGX/ORTEP for anisotropic displacement ellipsoids .

Q. How do substituent variations (e.g., 2-methylphenyl vs. halogenated aryl groups) influence the compound's electronic properties and reactivity?

Substituents alter electron density via inductive effects. For example, electron-withdrawing groups (e.g., –Br) on the phenyl ring reduce nucleophilicity at the pyrazolone carbonyl, delaying reactions like acylation. Computational studies (DFT) using Gaussian or ORCA can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What methodologies are suitable for studying this compound's interactions with biological targets (e.g., enzymes or DNA)?

  • Microscale Thermophoresis (MST) : Label-free quantification of binding affinities (Kd) using fluorescently tagged biomolecules.
  • Surface Plasmon Resonance (SPR) : Real-time kinetics analysis of ligand-protein interactions.
  • Molecular Docking (AutoDock Vina) : Predict binding modes to active sites, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across derivative studies?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, PCA) to identify outliers.
  • Crystallographic Validation : Compare X-ray structures of derivatives to confirm substituent conformations.
  • Solvent Effect Studies : Test activity in polar vs. non-polar solvents to isolate electronic vs. steric contributions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the aminoethyl group.
  • Crystallography : Use synchrotron radiation for high-resolution data collection if in-house X-ray sources fail.
  • Biological Assays : Include positive/negative controls (e.g., known inhibitors) to validate assay reliability.

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